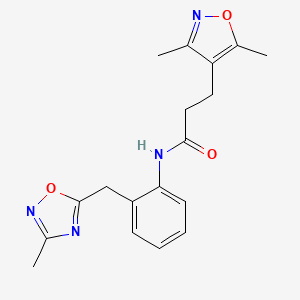

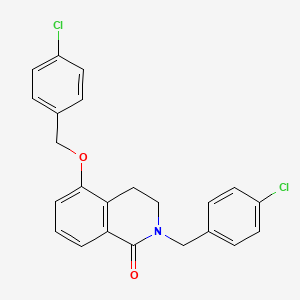

![molecular formula C18H19FN2O3S B2398341 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1003515-12-5](/img/structure/B2398341.png)

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

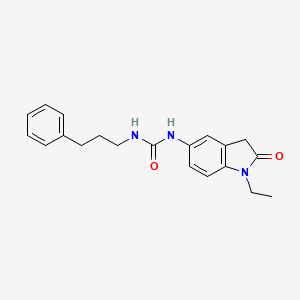

The compound “2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate” is a chemical compound with potential applications in various fields. It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed .Scientific Research Applications

Antimicrobial Activity

Compounds similar to 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate have shown significant antimicrobial activities. For instance, various dithiocarbamate derivatives with thiazole and benzothiazole rings, which share structural similarities, exhibited high antimicrobial activity against multiple microorganism strains (Yurttaş et al., 2016). Additionally, certain piperazine derivatives have demonstrated potent antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015), (Reddy et al., 2013).

Antiviral Activity

Some piperazine derivatives have been found to possess promising antiviral activities, particularly against Tobacco mosaic virus (TMV), highlighting their potential in antiviral research (Reddy et al., 2013).

Photoluminescence and Photochemistry

Research into piperazine-based compounds has also extended into the field of photoluminescence. Certain compounds have demonstrated interesting photoluminescence properties, which could be relevant in material science and optical applications (Yu et al., 2006). Additionally, the photochemistry of related compounds, like ciprofloxacin, has been studied, revealing insights into their behavior under light exposure (Mella et al., 2001).

Antibacterial and Pharmacological Properties

Compounds structurally similar to this compound have been studied for their antibacterial activities. Notably, oxazolidinone-indole carboxylate hybrids, containing piperazine units, have shown promising antibacterial activity, highlighting their potential in antibacterial drug development (Ping, 2008). Additionally, the pharmacological properties of enantiomers of temafloxacin hydrochloride, a related compound, have been studied, offering insights into the stereoselectivity of drug action (Chu et al., 1991).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-13-6-11-25-17(13)18(23)24-12-16(22)21-9-7-20(8-10-21)15-4-2-14(19)3-5-15/h2-6,11H,7-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZNTIMRAPCALT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2398258.png)

![N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2398266.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2398273.png)

![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B2398276.png)